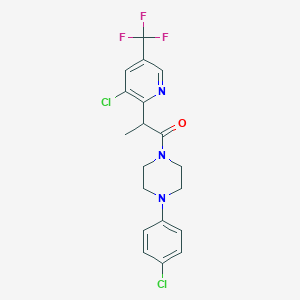

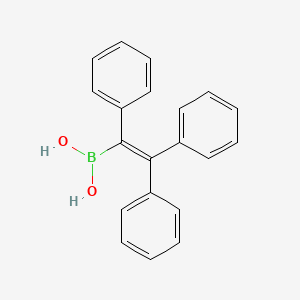

![molecular formula C22H20N2O3S2 B2905518 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide CAS No. 886960-55-0](/img/structure/B2905518.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It is often used in drug discovery due to its diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can include reactions such as acetylation, nucleophilic substitution, and others .Aplicaciones Científicas De Investigación

Antibacterial Agents

Benzothiazole derivatives, including our compound of interest, have been extensively studied for their antibacterial properties . They are known to act against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the low micromolar range, indicating their potential as effective antibacterial agents .

Antimicrobial Activities

Benzothiazole derivatives have been evaluated for their role as DNA gyraseB inhibitors, which is an enzyme essential for bacterial DNA replication . This activity points towards their use as antimicrobial drugs, potentially offering a new class of treatment against resistant bacterial strains.

Analgesic and Anti-inflammatory Activities

Some benzothiazole compounds have been tested for their analgesic and anti-inflammatory activities. These properties are highly sought after in the development of new medications for pain and inflammation management .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .

Mecanismo De Acción

Target of Action

The primary targets of this compound are bacterial strains, particularly Staphylococcus aureus . The compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .

Mode of Action

It’s known that the compound interacts with its bacterial targets, leading to their elimination

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are favorable . These properties influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action. A favorable pharmacokinetic profile suggests the compound can effectively reach and act on its bacterial targets.

Result of Action

The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth . Specifically, the compound has shown potent activity against Staphylococcus aureus, eliminating this strain after 24-hour exposure .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-12-13(2)28-22(18(12)21-23-15-9-5-6-11-17(15)29-21)24-20(25)14-8-7-10-16(26-3)19(14)27-4/h5-11H,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSZVDQHUYPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C(=CC=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

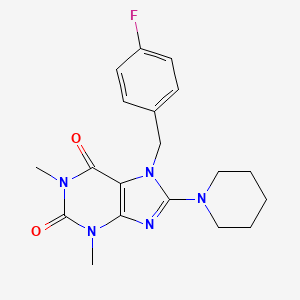

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2905435.png)

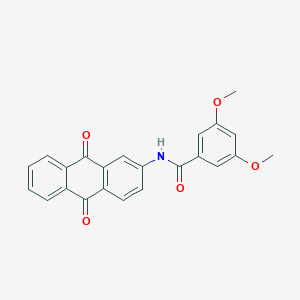

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2905441.png)

![Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2905443.png)

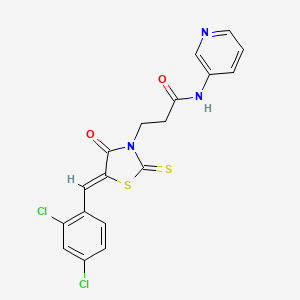

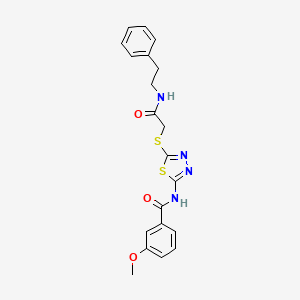

![2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2905446.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2905448.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)